![molecular formula C58H64N4O4S+2 B15250164 4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[®-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[®-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including ethenyl, quinoline, and sulfonyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the ethenyl and sulfonyl groups. The final step involves the formation of the azoniabicyclo[2.2.2]octane structure. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would need to be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as minimizing waste and using renewable resources, would be essential in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The ethenyl and sulfonyl groups can interact with proteins, altering their activity and affecting cellular pathways. These interactions make the compound a potential candidate for therapeutic applications, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar DNA intercalation properties.
Sulfonylquinoline: A compound with similar functional groups but lacking the azoniabicyclo[2.2.2]octane structure.
Ethenylquinoline: A compound with similar ethenyl and quinoline groups but lacking the sulfonyl group.
Uniqueness
The unique combination of ethenyl, quinoline, and sulfonyl groups, along with the azoniabicyclo[222]octane structure, gives this compound distinct chemical properties
Propriétés
Formule moléculaire |
C58H64N4O4S+2 |
|---|---|
Poids moléculaire |
913.2 g/mol |
Nom IUPAC |
4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline |
InChI |
InChI=1S/C58H64N4O4S/c1-5-33-65-57(51-25-29-59-53-15-11-9-13-49(51)53)55-35-45-27-31-61(55,39-43(45)7-3)37-41-17-21-47(22-18-41)67(63,64)48-23-19-42(20-24-48)38-62-32-28-46(44(8-4)40-62)36-56(62)58(66-34-6-2)52-26-30-60-54-16-12-10-14-50(52)54/h5-26,29-30,43-46,55-58H,1-4,27-28,31-40H2/q+2/t43-,44-,45-,46-,55-,56-,57+,58+,61+,62+/m0/s1 |
Clé InChI |
QYEBGEDYKRLJBZ-SXIUQZDNSA-N |
SMILES isomérique |
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N@@+]56CC[C@@H](C[C@H]5[C@@H](C7=CC=NC8=CC=CC=C78)OCC=C)[C@H](C6)C=C)C9=CC=NC1=CC=CC=C91 |
SMILES canonique |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N+]56CCC(CC5C(C7=CC=NC8=CC=CC=C78)OCC=C)C(C6)C=C)C9=CC=NC1=CC=CC=C91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


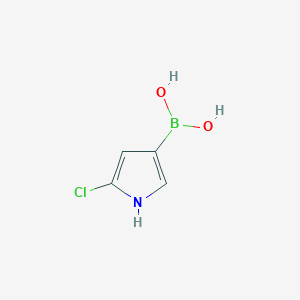

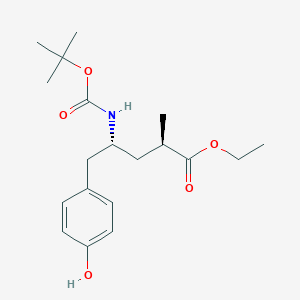
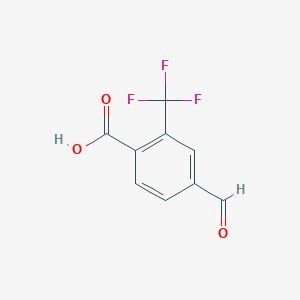

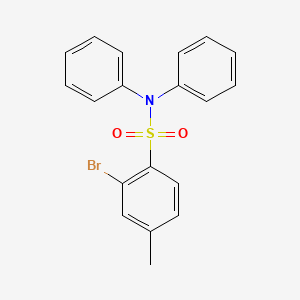

![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

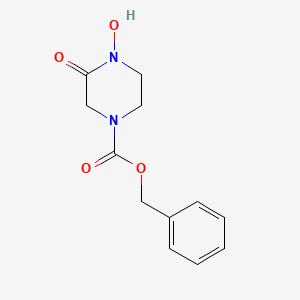
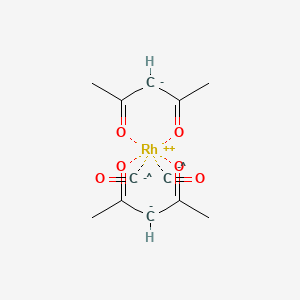
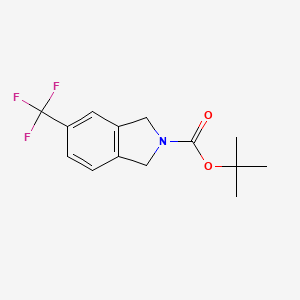
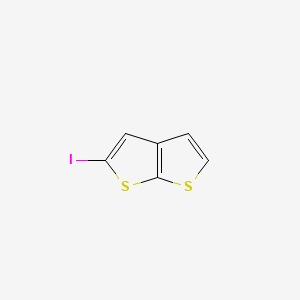
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
